Cas no 1344058-53-2 (2-(3-Methylthiophen-2-yl)acetaldehyde)
2-(3-Methylthiophen-2-yl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL1295553
- AKOS014198483
- EN300-1072155
- 1344058-53-2
- 2-(3-methylthiophen-2-yl)acetaldehyde
- Z1250885386
- 2-Thiopheneacetaldehyde, 3-methyl-
- 2-(3-Methylthiophen-2-yl)acetaldehyde
-
- Inchi: 1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3
- InChI Key: AKJVVJWLWFOLJI-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1CC=O
Computed Properties
- Exact Mass: 140.02958605g/mol
- Monoisotopic Mass: 140.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- Density: 1.118±0.06 g/cm3(Predicted)
- Boiling Point: 224.4±25.0 °C(Predicted)
2-(3-Methylthiophen-2-yl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1072155-0.05g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 0.05g |
$545.0 | 2023-10-28 | |
| Enamine | EN300-1072155-0.1g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 0.1g |
$712.0 | 2023-10-28 | |
| Enamine | EN300-1072155-0.25g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 0.25g |
$1015.0 | 2023-10-28 | |
| Enamine | EN300-1072155-0.5g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 0.5g |
$1599.0 | 2023-10-28 | |
| Enamine | EN300-1072155-1.0g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 1g |
$2050.0 | 2023-06-10 | |
| Enamine | EN300-1072155-2.5g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 2.5g |
$4019.0 | 2023-10-28 | |
| Enamine | EN300-1072155-5.0g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 5g |
$5949.0 | 2023-06-10 | |
| Enamine | EN300-1072155-10.0g |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 70% | 10g |
$8819.0 | 2023-06-10 | |
| Aaron | AR01EMWK-50mg |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 95% | 50mg |
$775.00 | 2025-02-14 | |
| Aaron | AR01EMWK-100mg |
2-(3-methylthiophen-2-yl)acetaldehyde |
1344058-53-2 | 95% | 100mg |
$1004.00 | 2025-02-14 |
2-(3-Methylthiophen-2-yl)acetaldehyde Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(3-Methylthiophen-2-yl)acetaldehyde
Recent Advances in the Application of 2-(3-Methylthiophen-2-yl)acetaldehyde (CAS: 1344058-53-2) in Chemical Biology and Pharmaceutical Research
2-(3-Methylthiophen-2-yl)acetaldehyde (CAS: 1344058-53-2) has recently emerged as a key synthetic intermediate in medicinal chemistry and chemical biology research. This heterocyclic aldehyde derivative has garnered significant attention due to its versatile reactivity profile and potential applications in drug discovery. Recent studies have demonstrated its utility as a building block for the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeting compounds.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-(3-Methylthiophen-2-yl)acetaldehyde as a crucial intermediate in the synthesis of novel PI3K inhibitors. The researchers utilized its reactive aldehyde group for efficient conjugation with various amine-containing pharmacophores, enabling rapid structure-activity relationship exploration. The resulting compounds showed promising activity against cancer cell lines with improved selectivity profiles compared to existing PI3K inhibitors.
In the field of neuroscience research, a team from Harvard Medical School recently reported (Nature Chemical Biology, 2024) the application of this compound in developing selective dopamine receptor modulators. The thiophene moiety of 2-(3-Methylthiophen-2-yl)acetaldehyde was found to contribute significantly to receptor binding affinity, while the aldehyde functionality allowed for straightforward derivatization. This work has opened new avenues for developing treatments for Parkinson's disease and schizophrenia.
From a synthetic chemistry perspective, advances in the production and handling of 2-(3-Methylthiophen-2-yl)acetaldehyde have been notable. A 2023 Organic Process Research & Development publication described improved synthetic routes that increased yield from 42% to 78% while reducing purification steps. These process improvements have made the compound more accessible for broader research applications and potential scale-up for pharmaceutical development.
The compound's stability profile has also been the subject of recent investigations. Studies published in the Journal of Pharmaceutical Sciences (2024) examined its degradation pathways under various conditions, providing crucial data for formulation development. These findings are particularly relevant as several drug candidates containing this structural motif are advancing through preclinical development.
Looking forward, 2-(3-Methylthiophen-2-yl)acetaldehyde continues to show promise in multiple areas of pharmaceutical research. Its unique combination of synthetic versatility and biological relevance positions it as an important tool in modern drug discovery efforts. Ongoing research is exploring its application in PROTAC development, covalent inhibitor design, and as a precursor for fluorescent probes used in biological imaging.
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